5-(10-methoxypyrido[2,3-b][1,4]benzoxazepin-5(6H)-yl)thiophene-2-carboxylic acid
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Overview
Description
5-(10-methoxypyrido[2,3-b][1,4]benzoxazepin-5(6H)-yl)thiophene-2-carboxylic acid is a complex heterocyclic compound that features a unique combination of pyrido, benzoxazepine, and thiophene moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(10-methoxypyrido[2,3-b][1,4]benzoxazepin-5(6H)-yl)thiophene-2-carboxylic acid typically involves multi-step organic synthesis. One common approach is to start with the construction of the benzoxazepine core, followed by the introduction of the pyrido and thiophene moieties. Key steps may include cyclization reactions, nucleophilic substitutions, and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
5-(10-methoxypyrido[2,3-b][1,4]benzoxazepin-5(6H)-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents or replace existing ones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
5-(10-methoxypyrido[2,3-b][1,4]benzoxazepin-5(6H)-yl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials, such as organic semiconductors or catalysts .
Mechanism of Action
The mechanism of action of 5-(10-methoxypyrido[2,3-b][1,4]benzoxazepin-5(6H)-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
5-chlorothiophene-2-carboxylic acid: Shares the thiophene-2-carboxylic acid moiety but lacks the complex heterocyclic structure.
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Another heterocyclic compound with potential biological activities .
Uniqueness
5-(10-methoxypyrido[2,3-b][1,4]benzoxazepin-5(6H)-yl)thiophene-2-carboxylic acid is unique due to its intricate structure, which combines multiple heterocyclic rings. This complexity may confer distinct biological activities and make it a valuable scaffold for drug development .
Properties
IUPAC Name |
5-(10-methoxy-6H-pyrido[2,3-b][1,4]benzoxazepin-5-yl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-23-13-6-2-4-11-10-20(15-8-7-14(25-15)18(21)22)12-5-3-9-19-17(12)24-16(11)13/h2-9H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNRIJFNVCRTFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C=CC=N3)N(C2)C4=CC=C(S4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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